1-amino-N-propylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-propylcyclopropane-1-carboxamide is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-propylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and conditions to ensure the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and efficiency. The use of protective groups and stepwise reactions can also be employed to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-amino-N-propylcyclopropane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-amino-N-propylcyclopropane-1-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme-catalyzed reactions involving cyclopropane rings . Additionally, it is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-amino-N-propylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
1-amino-N-propylcyclopropane-1-carboxamide can be compared with other cyclopropane-containing compounds, such as 1-aminocyclopropane-1-carboxylic acid and its analogs . These compounds share similar structural features but differ in their reactivity and applications. For example, 1-aminocyclopropane-1-carboxylic acid is a precursor to the plant hormone ethylene and is used in agricultural research . In contrast, this compound has broader applications in chemistry, biology, and medicine .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and reactivity make it a valuable subject for chemical studies, while its applications in biology, medicine, and industry highlight its importance in advancing scientific knowledge and technology.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-amino-N-propylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-5-9-6(10)7(8)3-4-7/h2-5,8H2,1H3,(H,9,10) |
InChI Key |
HNXGQWCCLDTEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.